Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-(5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-3-18-11(16)5-4-9-8(2)14-10-6-7-13-15(10)12(9)17/h6-7,13H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMFJPQOHLLKSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(N=C2C=CNN2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines can be synthesized using various methods, often involving the reaction of 3,5-diaminopyrazoles with dicarbonyl compounds or \$$\alpha\$$, \$$\beta\$$-unsaturated carbonyl compounds.
- Reaction with Dicarbonyl Compounds: 3,5-diamino pyrazole derivatives can react with dicarbonyl compounds like acetylacetone or ethyl acetoacetate to form pyrazolo[1,5-a]pyrimidine derivatives. The reaction mechanism involves a nucleophilic attack of the amino group at the C3 position of the pyrazole derivative on the keto function of the dicarbonyl compound, followed by intermolecular cyclization and elimination of water or ethanol.
- Reaction with \$$\alpha\$$, \$$\beta\$$-Unsaturated Carbonyl Compounds: 3,5-diamino pyrazole derivatives can also react with \$$\alpha\$$, \$$\beta\$$-unsaturated carbonyl compounds such as 1-phenyl-3-(thiophen-2-yl)prop-2-en-1-one, 3-(furan-2-yl)-1-phenylprop-2-en-1-one, and 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one to yield pyrazolo[1,5-a]pyrimidine derivatives. The reaction proceeds through condensation of the amino group at C3 of the pyrazole with the carbonyl group of the \$$\alpha\$$, \$$\beta\$$-unsaturated carbonyl system, followed by intermolecular cyclization and loss of a hydrogen molecule.
- Reaction with Ethyl Cyanocinnamate Derivatives : Reacting 3,5-diamino pyrazole derivatives with ethyl cyanocinnamate derivatives in ethanol, catalyzed by piperidine, can produce 7-hydroxy-pyrazolo[1,5-a]pyrimidine derivatives.
Characterization of Pyrazolo[1,5-a]pyrimidine Derivatives
The synthesized pyrazolo[1,5-a]pyrimidine derivatives are typically characterized using various spectroscopic techniques.
- IR Spectroscopy: IR spectra can show characteristic absorption bands for amino, cyano, carbonyl, and hydroxyl groups, which help confirm the formation of the desired pyrazolo[1,5-a]pyrimidine structure.
- NMR Spectroscopy: \$$^1$$H NMR spectra can provide detailed information about the protons in the molecule, including the presence of methyl groups, methine protons, and ethoxy groups. The chemical shifts and coupling patterns can be used to confirm the structure of the synthesized compounds.
Chemical Reactions Analysis
Ethyl 3-(5-methyl-7-oxo-4,7-d
Biological Activity
Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate is a compound belonging to the class of pyrazolopyrimidines, which are recognized for their diverse biological activities. This article explores its biological activity, including antibacterial properties, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 249.27 g/mol. The compound features a fused bicyclic system characteristic of pyrazolopyrimidines, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 249.27 g/mol |
| CAS Number | 1158194-94-5 |
| Structure | Structure |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. In particular, research has shown that derivatives with modifications at the pyrazole moiety exhibit varying degrees of antibacterial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli .
Minimum Inhibitory Concentrations (MIC)
In a comparative analysis of several derivatives:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| Ethyl 3-(5-methyl-7-oxo...) | 0.25 | 0.50 |
| Compound A | 0.50 | 1.00 |
| Compound B | >256 | >256 |
The data indicates that Ethyl 3-(5-methyl-7-oxo...) demonstrates significant antibacterial activity with MIC values as low as 0.25 µg/mL against S. aureus , suggesting its potential as a lead compound in antibiotic development .
Antibiofilm Activity
In addition to its antibacterial properties, this compound has shown promising results in inhibiting biofilm formation—a critical factor in bacterial resistance. A study utilizing the crystal violet assay demonstrated that Ethyl 3-(5-methyl-7-oxo...) could reduce biofilm formation by S. aureus by over 85% and Pseudomonas aeruginosa by approximately 80% . This activity is particularly relevant in clinical settings where biofilms contribute to persistent infections.
The mechanism by which Ethyl 3-(5-methyl-7-oxo...) exerts its antibacterial effects may involve interference with bacterial quorum sensing and biofilm formation pathways. The presence of specific functional groups in the molecule enhances its interaction with bacterial enzymes and receptors essential for growth and survival .
Therapeutic Potential
Given its biological activities, Ethyl 3-(5-methyl-7-oxo...) holds promise for therapeutic applications beyond antibacterial use. Its structural framework allows for further modifications that could enhance efficacy against other diseases, including cancer and inflammatory conditions .
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various pyrazolo[1,5-a]pyrimidine derivatives in clinical isolates. Ethyl 3-(5-methyl-7-oxo...) was among the top performers in inhibiting growth across multiple bacterial strains.
- Biofilm Inhibition Study : Another investigation focused on the compound's ability to disrupt biofilms formed by S. aureus and Pseudomonas aeruginosa , revealing significant reductions in biomass and metabolic activity compared to untreated controls .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core
Ethyl Propanoate vs. Propanoic Acid Derivative
The propanoic acid analog, 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid, differs by replacing the ethyl ester with a carboxylic acid group. This substitution significantly impacts physicochemical properties:
- Solubility : The acid form exhibits higher aqueous solubility (pKa ~4.29) due to ionization, whereas the ester is more lipophilic .
- Stability : The ester may undergo hydrolysis under acidic/basic conditions, offering a handle for further derivatization .
- Applications : The acid is suited for ionic interactions in drug design, while the ester serves as a prodrug or intermediate .
Nitro-Substituted Derivatives
6-Nitro-4,7-dihydropyrazolo[1,5-a]pyrimidines (e.g., 7-R-5-methyl-6-nitropyrazolo[1,5-a]pyrimidines) feature a nitro group at position 6 instead of the propanoate chain. The nitro group enhances electrophilicity, enabling subsequent reduction to amines or cyclization to purine analogs . However, nitro derivatives may exhibit lower stability under reducing conditions compared to the ester.
Cyano-Substituted Analog
7-Oxo-5-phenyl-6-(propan-2-yl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile () incorporates a cyano group at position 3 and an isopropyl group at position 6.
Heterocyclic Core Modifications
Triazolo[1,5-a]pyrimidine Derivatives
Replacing the pyrazole ring with a triazole (e.g., 3-(5-methyl-7-oxo-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid) introduces a more electron-deficient heterocycle. This modification may influence metabolic stability and target selectivity .
Pyrano[2,3-d]pyrimidine Hybrids
Compounds like 5,8-diamino-7-cyano-2-hydroxy-6-phenyl-6,7-dihydropyrazolo[1,5-a]pyrano[2,3-d]pyrimidine () feature fused pyran rings, increasing structural complexity and hydrogen-bonding capacity. These hybrids are often synthesized via cyclocondensation, differing from the simpler esterification routes used for the target compound .
Key Properties
*Purity inferred from analogous esters in .
Q & A
Q. What are the established synthetic routes for Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation reactions involving pyrazolo[1,5-a]pyrimidine precursors and ester derivatives. For example:
- Key Step : Refluxing intermediates (e.g., substituted pyrazolo[1,5-a]pyrimidines) with ethyl acetoacetate or propanoate derivatives in ethanol or DMF under controlled conditions .
- Yield Optimization : Reaction time (3–6 hours) and solvent polarity significantly affect crystallinity and purity. For instance, aqueous DMF crystallization improved yields to 86% in analogous syntheses .
| Example Route | Conditions | Yield | Reference |
|---|---|---|---|
| Condensation with ethyl acetoacetate | Ethanol, reflux (3 h) | 86% | |
| Cyclization in pyridine | Pyridine, 5 h reflux | 70% |
Q. What analytical methods are recommended for characterizing this compound, and how should spectral data be interpreted?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the pyrazolo[1,5-a]pyrimidine core and ester substituents. Key signals include:
- δ ~2.37 ppm (s, CH₃ groups) .
- δ ~4.26 ppm (s, CH₂ from ester) .
- Mass Spectrometry : Exact mass (e.g., 343.1087 for related esters) and fragmentation patterns validate molecular composition .
- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O at ~1700 cm⁻¹) confirm the oxo and ester functionalities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Gloves, protective eyewear, and lab coats are mandatory to avoid skin/eye contact .
- Waste Management : Classify waste as hazardous organic material and dispose via certified facilities to prevent environmental contamination .
- Ventilation : Use fume hoods during synthesis to mitigate exposure to volatile reagents (e.g., DMF) .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during structural determination?
- SHELXL Workflow :
- Challenges :
Q. How do substituent modifications (e.g., ester chain length) impact the compound’s reactivity or physicochemical properties?
- Case Study : Replacing ethyl with methyl in analogous esters reduced solubility in polar solvents (e.g., DMSO) by ~30% .
- Reactivity : Longer ester chains (e.g., propanoate vs. acetate) may sterically hinder nucleophilic attacks at the pyrimidine ring .
Q. How should researchers resolve contradictions between experimental and computational spectral data (e.g., NMR chemical shifts)?
- Strategy :
- Validate computational models (DFT) with solvent corrections (e.g., DMSO-d₆ in NMR simulations).
- Cross-check with literature analogs (e.g., δ 7.10 ppm for aromatic protons in pyrazolo[1,5-a]pyrimidines ).
- Common Pitfalls : Overlooking tautomeric equilibria or solvent-induced shifts may lead to mismatches .
Q. What functionalization strategies enable diversification of the pyrazolo[1,5-a]pyrimidine scaffold for structure-activity studies?
- Methods :
- Azo Coupling : Introduce arylazo groups at position 3 using diazonium salts (e.g., 68% yield for p-tolylazo derivatives ).
- Nucleophilic Substitution : Replace the ester group with amines or thiols under basic conditions .
Methodological Notes
- Synthesis : Prioritize reflux conditions in high-boiling solvents (e.g., ethanol, DMF) for better cyclization .
- Characterization : Combine XRD (for solid-state structure) with solution-phase NMR to assess conformational flexibility .
- Data Validation : Cross-reference synthetic intermediates with CAS registry entries (e.g., CAS 99056-35-6 for related esters ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
